
2-(4-(4-((4-Methoxyphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol. For instance, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .Molecular Structure Analysis
The structure of similar compounds is assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . In silico docking and molecular dynamics simulations are also used for structure analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . The reactions are typically analyzed using techniques like NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are analyzed using techniques like IR and NMR spectroscopy . The compounds typically show alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Wissenschaftliche Forschungsanwendungen
C19H23N7O2 C_{19}H_{23}N_{7}O_{2} C19H23N7O2
and a molecular weight of 381.44. It has been the subject of various scientific studies due to its potential applications in different fields of research. Below is a comprehensive analysis of its unique applications across six distinct fields:Cancer Research
This compound has shown promise in cancer research, particularly in the study of cell viability. It has been compared to Olaparib, a known PARP inhibitor used in cancer therapy, and found to produce loss of cell viability in MCF-10A cells with IC50 values that are comparable to Olaparib . This suggests potential use in developing new cancer treatments.
Neuropharmacology
In neuropharmacology, the compound’s structure has been analyzed for its affinity to α1-adrenergic receptors (α1-AR). Comparative studies involving docking simulations and molecular dynamics have been conducted to understand its interaction with these receptors, which could lead to the development of new drugs for neurological disorders .
Molecular Dynamics Simulations
The compound’s behavior in biological systems can be studied through molecular dynamics simulations. These simulations help in predicting the interaction of the compound with various biological targets, providing insights into its therapeutic potential and guiding the design of related compounds .
Electrostatic Potential Distribution
Understanding the distribution of electrostatic potential around the compound is crucial for predicting its reactivity and interaction with other molecules. This property is particularly important in the design of drugs, as it affects how the compound will bind to its target .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of similar compounds involve the development of new drugs for the treatment of various neurological conditions . The promising lead compounds are identified through in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations .
Eigenschaften
IUPAC Name |
2-[4-[4-(4-methoxyanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-28-15-4-2-14(3-5-15)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(9-11-26)12-13-27/h2-7,27H,8-13H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCAABOWZSMSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-((4-Methoxyphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

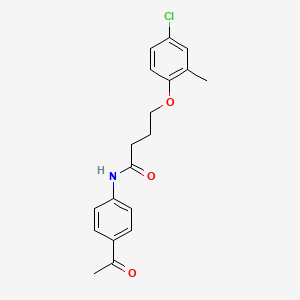
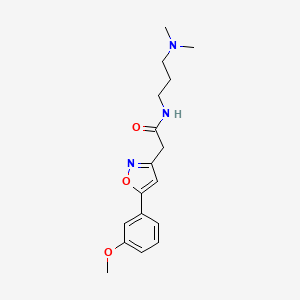
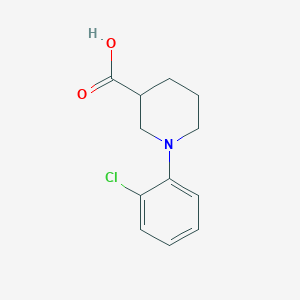

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate;hydrochloride](/img/structure/B2904052.png)
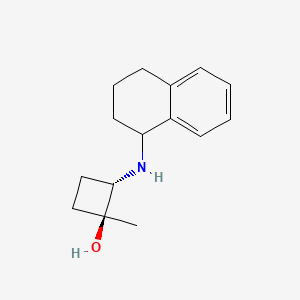
![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate](/img/structure/B2904055.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2904058.png)
![N-Phenyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2904059.png)
![N-(4-(benzyloxy)phenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2904060.png)
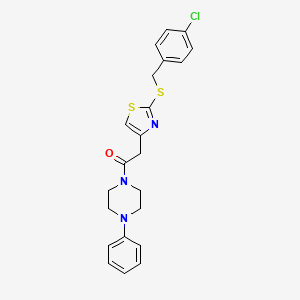
![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 2-methylpropanoate](/img/structure/B2904062.png)
![N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide](/img/structure/B2904064.png)
![N-(3-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904068.png)